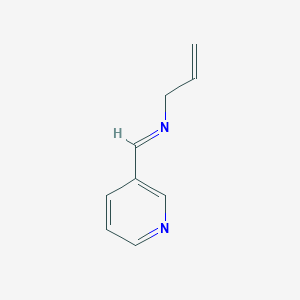

N-Allyl(3-pyridyl)methaneimine

Description

N-Allyl(3-pyridyl)methaneimine is a pyridine-derived compound featuring an allyl group attached to a methaneimine moiety linked to the 3-position of the pyridine ring. imine) may significantly alter toxicity profiles.

Propriétés

IUPAC Name |

N-prop-2-enyl-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYSSGBNZJDHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between N-Allyl(3-pyridyl)methaneimine and related compounds:

| Compound | Core Structure | Functional Groups | Key Structural Features |

|---|---|---|---|

| N-Allyl(3-pyridyl)methaneimine | Pyridine + methaneimine + allyl | Imine, allyl, pyridine | Non-nitrosated; allyl substitution |

| NNK | Pyridine + nitrosamine + ketone | Nitrosamine, ketone, pyridine | Nitrosation at β-position; carbonyl |

| NNN | Pyridine + nitrosamine | Nitrosamine, pyrrolidine | Cyclic nitrosamine; no carbonyl |

| NAL (NNAL) | Pyridine + nitrosamine + alcohol | Nitrosamine, hydroxyl, pyridine | Reduced metabolite of NNK |

Carcinogenicity and Target Organ Specificity

Evidence from rodent studies on NNK and NNN provides critical insights into how structural features influence carcinogenic potency and tissue specificity:

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone):

- Carcinogenicity: Induces lung, liver, and pancreatic tumors in F344 rats. At 5.0 ppm in drinking water, lung tumor incidence reached 90% (27/30 rats), with pancreatic tumors observed at lower doses (e.g., 11% at 0.5 ppm) .

- Metabolism: Metabolized to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), which retains carcinogenic activity, particularly in the pancreas .

- Mechanism : Nitrosamine bioactivation generates reactive diazonium ions, leading to DNA alkylation .

NNN (N'-Nitrosonornicotine):

- Carcinogenicity: Primarily induces nasal cavity tumors (92% in males, 75% in females) but shows negligible activity in the lung or liver compared to NNK .

- Structural Relevance : The absence of a carbonyl group and cyclic nitrosamine structure may limit systemic distribution.

N-Allyl(3-pyridyl)methaneimine:

- Data Gaps: No direct carcinogenicity studies are available; inferences are drawn from structural analogs.

Research Implications and Data Gaps

While NNK and NNAL provide a framework for understanding pyridine-containing carcinogens, the unique structure of N-Allyl(3-pyridyl)methaneimine necessitates targeted studies to evaluate:

Metabolic Pathways: Potential formation of reactive intermediates via allyl group oxidation.

Genotoxicity: DNA adduct formation in vitro/in vivo.

Synergistic Effects : Interactions with nitrosamines or other tobacco constituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.